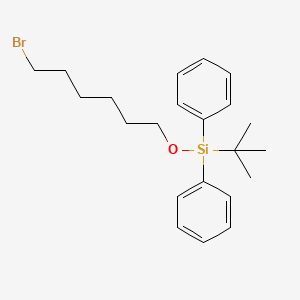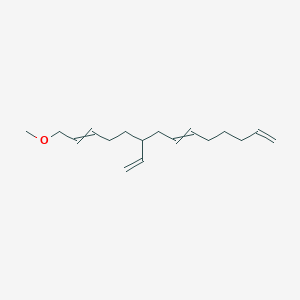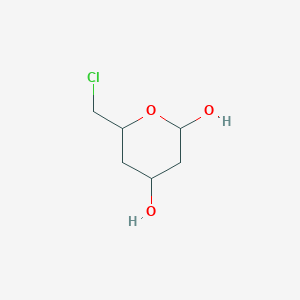![molecular formula C18H22N4O2S2 B12566194 3,3'-Disulfanediylbis{N-[(pyridin-4-yl)methyl]propanamide} CAS No. 189573-10-2](/img/structure/B12566194.png)
3,3'-Disulfanediylbis{N-[(pyridin-4-yl)methyl]propanamide}
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-Disulfanediylbis{N-[(pyridin-4-yl)methyl]propanamide} is a chemical compound characterized by the presence of disulfide bonds and pyridine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Disulfanediylbis{N-[(pyridin-4-yl)methyl]propanamide} typically involves the reaction of pyridine derivatives with disulfide-containing compounds. One common method involves the use of N-[(pyridin-4-yl)methyl]propanamide as a starting material, which is then reacted with a disulfide reagent under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3,3’-Disulfanediylbis{N-[(pyridin-4-yl)methyl]propanamide} can undergo various chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bonds can be reduced to thiols.
Substitution: The pyridine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Substituted pyridine derivatives.
科学研究应用
3,3’-Disulfanediylbis{N-[(pyridin-4-yl)methyl]propanamide} has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to form disulfide bonds.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of 3,3’-Disulfanediylbis{N-[(pyridin-4-yl)methyl]propanamide} involves its ability to interact with biological molecules through its disulfide bonds and pyridine rings. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The compound may target specific molecular pathways, influencing cellular processes such as signal transduction and gene expression.
相似化合物的比较
Similar Compounds
3,3’-Disulfanediylbis(N-hexylpropanamide): Similar in structure but with hexyl groups instead of pyridinyl groups.
N-(pyridin-4-yl)pyridin-4-amine: Contains pyridine rings but lacks disulfide bonds.
Uniqueness
3,3’-Disulfanediylbis{N-[(pyridin-4-yl)methyl]propanamide} is unique due to the combination of disulfide bonds and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
189573-10-2 |
|---|---|
分子式 |
C18H22N4O2S2 |
分子量 |
390.5 g/mol |
IUPAC 名称 |
3-[[3-oxo-3-(pyridin-4-ylmethylamino)propyl]disulfanyl]-N-(pyridin-4-ylmethyl)propanamide |
InChI |
InChI=1S/C18H22N4O2S2/c23-17(21-13-15-1-7-19-8-2-15)5-11-25-26-12-6-18(24)22-14-16-3-9-20-10-4-16/h1-4,7-10H,5-6,11-14H2,(H,21,23)(H,22,24) |
InChI 键 |
JSXUHHHKMGTEMT-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC=C1CNC(=O)CCSSCCC(=O)NCC2=CC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(4-Methylphenyl)-3-oxo-3-phenylpropyl]acetamide](/img/structure/B12566116.png)
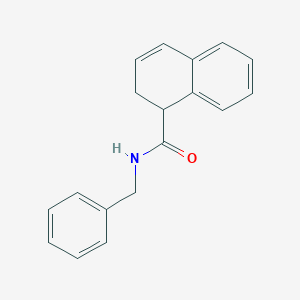

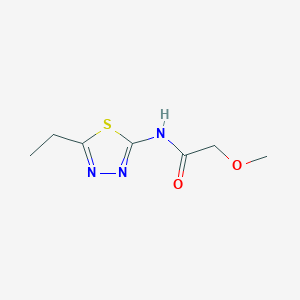

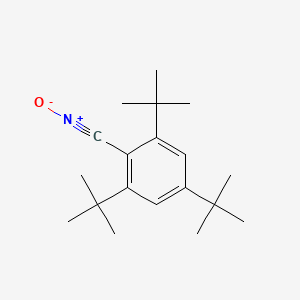

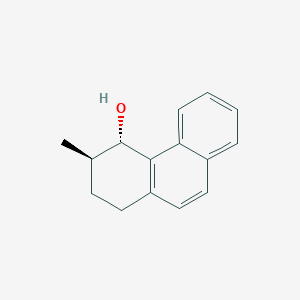

![3-(2-Methoxyphenyl)-6-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12566167.png)

